N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides are a class of compounds that have been widely studied for their pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole. The reaction is carried out in the presence of a base such as sodium hydride and a solvent like N,N-dimethylformamide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including spectroscopic techniques like NMR and mass spectrometry, are employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly at the aromatic ring positions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions may yield halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its enzyme inhibitory activities, particularly against acetylcholinesterase.
Medicine: Investigated for its potential antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)hydrazine hydrochloride: Contains a hydrazine moiety instead of a sulfonamide group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-7-12(3)16(8-11(10)2)22(19,20)18-14-9-13(17)5-6-15(14)21-4/h5-9,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKSDMZAVXEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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